4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde

Catalog No.
S764094
CAS No.
27913-86-6
M.F
C11H15NO3
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde

CAS Number

27913-86-6

Product Name

4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde

IUPAC Name

4-[bis(2-hydroxyethyl)amino]benzaldehyde

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c13-7-5-12(6-8-14)11-3-1-10(9-15)2-4-11/h1-4,9,13-14H,5-8H2

InChI Key

YSDDPNWGLSGZRC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)N(CCO)CCO

Canonical SMILES

C1=CC(=CC=C1C=O)N(CCO)CCO
  • Organic synthesis

    The presence of the aldehyde group (CHO) suggests its potential use as a building block in organic synthesis. Aldehydes are versatile intermediates that can be converted into various functional groups, allowing them to participate in the construction of complex molecules .

  • Schiff base formation

    The amine group (NH) of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde can react with other carbonyl compounds (aldehydes or ketones) to form Schiff bases. Schiff bases are important intermediates in organic synthesis and can also exhibit interesting biological properties .

  • Ligand design

    The molecule's structure offers potential for the development of ligands for metal complexes. The combination of the amine and the hydroxyl groups could allow for chelation with metal ions, making it a candidate for applications in catalysis or coordination chemistry .

4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde is an amine-substituted benzaldehyde derivative characterized by its unique chemical structure, which includes a benzaldehyde group attached to a nitrogen atom that is further substituted with two hydroxyethyl groups. Its molecular formula is C₁₁H₁₅N₁O₃, and it has a molecular weight of 209.24 g/mol. The compound is identified by the CAS number 27913-86-6 and is recognized for its potential applications in various fields, including organic synthesis and biochemistry .

Currently, there is no documented information regarding a specific mechanism of action for DEAB in biological systems.

As with most chemicals, it is advisable to handle DEAB with caution. Specific hazard information is not readily available, but potential concerns based on its functional groups include:

  • Mild skin and eye irritation: The amine and hydroxyl groups might cause irritation upon contact.
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory system.
Involving 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde include:

  • Formation of Schiff Bases: The amine group can react with carbonyl compounds (such as aldehydes or ketones) to form Schiff bases. This reaction is significant in organic synthesis and medicinal chemistry, where Schiff bases serve as intermediates or final products.
  • Nucleophilic Substitution Reactions: The hydroxyethyl groups can participate in nucleophilic substitution reactions, making this compound versatile for further chemical modifications .

4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde exhibits notable biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for developing new antimicrobial agents.
  • Cellular Interaction: The presence of hydroxyethyl groups enhances solubility and may influence cellular uptake, thus potentially impacting various biological pathways .

Several methods can be employed to synthesize 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde:

  • Direct Alkylation: This method involves the alkylation of an appropriate amine with 4-formylphenol under basic conditions.
  • Reductive Amination: The compound can also be synthesized through the reductive amination of 4-formylphenol with N,N-bis(2-hydroxyethyl)amine using reducing agents such as sodium cyanoborohydride .

The applications of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde are diverse:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex molecules.
  • Pharmaceutical Development: Its potential antimicrobial properties make it a candidate for drug development.
  • Biochemical Research: The compound can be used in studies related to enzyme interactions and cellular processes due to its ability to form Schiff bases .

Interaction studies involving 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde focus on its binding affinity with various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Preliminary data indicate that the compound may interact with specific enzymes or receptors, influencing metabolic pathways .

Several compounds share structural similarities with 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-AminobenzaldehydeSimple amino group on benzaldehydeLacks hydroxyethyl substitutions
N,N-DiethylaminobenzaldehydeEthyl groups instead of hydroxyethylDifferent solubility and reactivity
3-[N,N-Bis(2-hydroxyethyl)amino]benzaldehydeSimilar amine substitution at a different positionPositioning affects reactivity and properties

4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde stands out due to the presence of two hydroxyethyl groups, which enhance its solubility and potential biological activity compared to other similar compounds .

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde

Dates

Modify: 2023-08-15

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